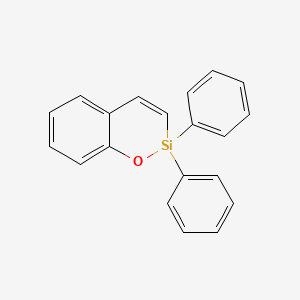![molecular formula C20H22N6O3 B14504762 Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- CAS No. 65000-33-1](/img/structure/B14504762.png)
Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- is a complex organic compound with the molecular formula C20H22N6O3 and a molecular weight of 394.43 g/mol . This compound is characterized by the presence of a cyanoethyl group, a nitrophenyl azo group, and an ethylamino group attached to a propanamide backbone. It is known for its vibrant color and is often used in dye chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-nitroaniline to form the corresponding diazonium salt. This is followed by coupling with aniline to form 4-[(4-nitrophenyl)azo]aniline.
Introduction of the Cyanoethyl Group: The next step involves the alkylation of the azo compound with acrylonitrile to introduce the cyanoethyl group.
Formation of the Propanamide Backbone: Finally, the cyanoethylated azo compound is reacted with ethylamine and propionyl chloride to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
化学反応の分析
Types of Reactions
Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The cyanoethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Substitution: The azo group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Reduction: Formation of 3-[(2-aminoethyl)[4-[(4-aminophenyl)azo]phenyl]amino]-N-ethylpropanamide.
Oxidation: Formation of 3-[(2-carboxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethylpropanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Studied for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The cyanoethyl group can be hydrolyzed to form carboxylic acids, which can participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
Propanamide: A simpler amide with the formula CH3CH2CONH2.
4-Nitroaniline: An aromatic amine with a nitro group.
Acrylonitrile: A simple nitrile used in the synthesis of the cyanoethyl group.
Uniqueness
Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- is unique due to its combination of functional groups, which impart distinct chemical and physical properties. Its vibrant color and ability to undergo various chemical reactions make it valuable in dye chemistry and other applications .
特性
CAS番号 |
65000-33-1 |
|---|---|
分子式 |
C20H22N6O3 |
分子量 |
394.4 g/mol |
IUPAC名 |
3-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]-N-ethylpropanamide |
InChI |
InChI=1S/C20H22N6O3/c1-2-22-20(27)12-15-25(14-3-13-21)18-8-4-16(5-9-18)23-24-17-6-10-19(11-7-17)26(28)29/h4-11H,2-3,12,14-15H2,1H3,(H,22,27) |
InChIキー |
ZMCMFCFTNCYBBL-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)



![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)

![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)


![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)



